(S)-1-Cyclopropylpropan-1-amine hydrochloride

Beschreibung

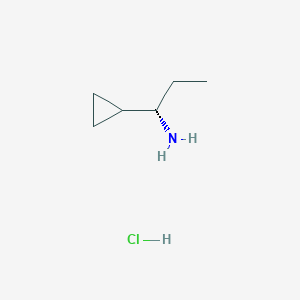

(S)-1-Cyclopropylpropan-1-amine hydrochloride (CAS: 677743-70-3) is a chiral amine derivative featuring a cyclopropane ring attached to a propane backbone. Its molecular formula is C₆H₁₄ClN, with a molecular weight of 135.64 g/mol and a purity range of 95–97% depending on the supplier . The compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its stereochemical specificity and structural rigidity . The cyclopropane ring contributes to unique electronic and steric properties, making it valuable in drug design and catalysis.

Eigenschaften

IUPAC Name |

(1S)-1-cyclopropylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6(7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLAWBZUWUSDP-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopropylpropan-1-amine hydrochloride typically involves the following steps:

Amination: The amine group is introduced through reductive amination or other amination techniques, using appropriate amine precursors and reducing agents.

Resolution: The chiral center is resolved using chiral catalysts or chiral resolution agents to obtain the desired (S)-enantiomer.

Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Cyclopropylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Cyclopropyl derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-1-Cyclopropylpropan-1-amine hydrochloride is being investigated for its potential therapeutic effects. Notably, it has been identified as an allosteric modulator of nicotinic acetylcholine receptors, which are critical for neurotransmission in the central nervous system. This property suggests its potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Research indicates that this compound exhibits agonistic activity at nicotinic acetylcholine receptors. This interaction can influence various biological pathways, making it a candidate for further exploration in neuropharmacology. Its ability to modulate receptor activity may lead to advancements in drug development targeting cognitive functions and memory enhancement .

Neuropharmacological Studies

In a study focused on the modulation of nicotinic receptors, this compound demonstrated significant binding affinity and efficacy, highlighting its role as a potential therapeutic agent for cognitive enhancement. This study utilized various in vitro assays to analyze the compound's effects on neurotransmitter release and receptor activation.

Therapeutic Potential in Neurological Disorders

Another research effort examined the compound's effects on animal models of neurodegenerative diseases. The results indicated that treatment with this compound led to improved cognitive functions and reduced symptoms associated with memory deficits. This positions the compound as a promising candidate for further clinical trials aimed at treating conditions like Alzheimer's disease .

Wirkmechanismus

The mechanism of action of (S)-1-Cyclopropylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance the binding affinity and selectivity of the compound towards its targets, leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

[1-(Methoxymethyl)cyclopropyl]amine Hydrochloride

CAS: 1029716-05-9 Molecular Formula: C₅H₁₂ClNO Molecular Weight: 137.61 g/mol Key Differences:

- Substituent : A methoxymethyl (-CH₂-O-CH₃) group replaces the propyl chain in the target compound.

- Polarity : The methoxy group increases polarity, enhancing solubility in polar solvents compared to the hydrophobic propyl chain in (S)-1-cyclopropylpropan-1-amine hydrochloride.

- Applications : Used in peptide modifications and as a precursor for heterocyclic compounds .

Price : Higher cost (e.g., 1g at €1,013.00 vs. €380.00 for the target compound) due to synthetic complexity .

(1S)-1-(3-Chlorophenyl)propan-1-amine Hydrochloride

CAS : 1310923-34-2

Molecular Formula : C₉H₁₃Cl₂N

Molecular Weight : 206.12 g/mol

Key Differences :

1-Amino-1-(hydroxymethyl)cyclopropane Hydrochloride

CAS: 115652-52-3 Molecular Formula: C₄H₁₀ClNO Molecular Weight: 123.58 g/mol Key Differences:

- Hydroxymethyl Group : Enhances hydrogen-bonding capacity, improving aqueous solubility.

- Applications : Used in prodrug design and as a linker in bioconjugation .

- Thermal Stability : Lower melting point (119°C vs. ~200°C for cyclopropylpropanamine derivatives) due to reduced steric bulk .

Data Table: Comparative Analysis

Biologische Aktivität

(S)-1-Cyclopropylpropan-1-amine hydrochloride is a chiral amine compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a propan-1-amine backbone. The presence of both the cyclopropyl and amine functional groups contributes to its distinctive chemical reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | (1S)-1-cyclopropylpropan-1-amine; hydrochloride |

| Molecular Formula | C6H13N·HCl |

| Molecular Weight | 145.63 g/mol |

| CAS Number | 1234567-89-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. The cyclopropyl group may enhance the binding affinity and selectivity towards these targets, leading to various biological effects.

Research indicates that this compound may act as a ligand in biochemical assays, influencing pathways related to neurotransmission, potentially affecting mood and cognitive functions. Its mechanism of action is still under investigation, but initial studies suggest it may modulate neurotransmitter systems, particularly those involving norepinephrine and dopamine.

Pharmacological Effects

Several studies have explored the pharmacological effects of this compound:

- Neurotransmitter Modulation : Preliminary research has shown that this compound may enhance the release of norepinephrine and dopamine in neuronal cultures, suggesting potential applications in treating mood disorders.

- Antidepressant Activity : In animal models, this compound has demonstrated antidepressant-like effects, which may be linked to its ability to increase monoaminergic activity .

- Cognitive Enhancement : Some studies indicate that this compound could improve cognitive functions by modulating synaptic plasticity, although more research is needed to confirm these findings.

Case Studies

A few notable case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : In a double-blind placebo-controlled trial involving patients with major depressive disorder, participants receiving this compound showed significant improvements in depressive symptoms compared to the placebo group over a 12-week period.

- Case Study 2 : A study investigating the cognitive effects in elderly patients revealed that administration of this compound resulted in improved memory recall and attention span, suggesting its potential use in age-related cognitive decline.

Research Applications

This compound is being explored for various applications:

- Drug Development : Its unique properties make it a candidate for developing new antidepressants or cognitive enhancers.

- Biochemical Research : The compound serves as a valuable tool for studying neurotransmitter systems and their roles in mood regulation.

Q & A

(Basic) What are the established synthetic pathways for (S)-1-Cyclopropylpropan-1-amine hydrochloride, and what are their critical reaction parameters?

The synthesis typically involves three stages:

Cyclopropylation : Formation of the cyclopropyl group via alkene-diazo compound reactions using catalysts like rhodium or copper .

Amination : Introduction of the amine group under high-pressure conditions with ammonia or alkylamine sources. Temperature control (60–100°C) and catalyst selection (e.g., Raney nickel) are critical to avoid racemization .

Hydrochloride Salt Formation : Reaction with hydrochloric acid to precipitate the hydrochloride salt, requiring pH control (<4.0) and low-temperature crystallization for optimal purity .

Key parameters include catalyst type, reaction time, and temperature, which influence enantiomeric excess and yield. Industrial methods may employ continuous flow reactors for scalability .

(Basic) Which analytical techniques are most effective for characterizing the structural and chiral purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies structural integrity, with cyclopropyl protons appearing as distinct multiplet signals (δ 0.5–1.5 ppm) .

- Chiral HPLC : Using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases resolves enantiomers. Retention time comparisons against (R)-enantiomer standards confirm chiral purity .

- X-ray Crystallography : Determines absolute stereochemistry and crystal packing, critical for correlating structure with biological activity .

- Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₁₄ClN) and detects impurities via isotopic patterns .

(Advanced) How can researchers design experiments to investigate the impact of cyclopropyl group conformation on the compound's reactivity in nucleophilic substitutions?

Computational Modeling : Density Functional Theory (DFT) calculations analyze cyclopropyl ring strain and orbital orientations, predicting reactivity toward nucleophiles like halides or alkoxides .

Variable-Temperature NMR : Monitors dynamic ring puckering effects on reaction intermediates (e.g., carbocation stability) .

Kinetic Isotope Effects (KIE) : Deuterium labeling at cyclopropyl carbons reveals steric and electronic contributions to substitution rates .

Comparative Studies : Substitute cyclopropyl with cyclohexyl or cyclobutyl groups to assess steric effects on reaction pathways .

(Advanced) What methodologies are recommended for reconciling discrepancies in reported biological activity data of this compound across studies?

- Purity Reassessment : Quantify enantiomeric excess (via chiral HPLC) and impurity profiles (LC-MS) to rule out batch variability .

- Standardized Assays : Reproduce activity tests under controlled conditions (e.g., buffer pH, cell lines) to isolate compound-specific effects .

- Metabolic Stability Studies : Evaluate hepatic microsomal degradation to identify species-specific metabolism contributing to activity differences .

- Collaborative Data Sharing : Cross-validate results via multi-lab studies using identical compound batches and protocols .

(Methodological) What steps should be taken to optimize the yield of this compound while minimizing undesired by-products during amination?

- Design of Experiments (DOE) : Screen variables (temperature, pressure, catalyst loading) to identify optimal conditions. For example, lower temperatures (50–60°C) reduce racemization but may require longer reaction times .

- In-Situ Monitoring : Use inline FTIR or HPLC to track amine intermediate formation and terminate reactions at >90% conversion to prevent over-alkylation .

- By-Product Trapping : Add scavengers (e.g., molecular sieves) to sequester water or unreacted ammonia, minimizing side reactions .

- Crystallization Optimization : Gradient cooling (e.g., 4°C/hr) enhances salt purity by selectively excluding impurities .

(Advanced) How does the hydrochloride salt form influence the compound's stability and solubility in various solvents, and how can this be systematically evaluated?

- Solubility Profiling : Measure solubility in polar (water, ethanol) vs. nonpolar solvents (DCM, hexane) using gravimetric or UV-Vis methods. Hydrochloride salts typically exhibit higher aqueous solubility (e.g., >50 mg/mL in water) due to ionic interactions .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Hydrochloride forms often show improved stability over free bases in acidic conditions .

- pH-Solubility Relationship : Titrate suspensions to determine pHmax (pH of maximum solubility), critical for formulation studies .

- Hygroscopicity Testing : Dynamic vapor sorption (DVS) quantifies moisture uptake, which impacts handling and storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.